molecular formula C29H31N3O4 B265531 4-[4-(benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one

4-[4-(benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B265531
M. Wt: 485.6 g/mol
InChI Key: HOQCPQYXLVLBDF-IMVLJIQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzyloxy Intermediate: The synthesis begins with the preparation of 4-(benzyloxy)-2-methylbenzoyl chloride from 4-(benzyloxy)-2-methylbenzoic acid using thionyl chloride.

    Coupling Reaction: The benzyloxy intermediate is then coupled with 3-(dimethylamino)propylamine under basic conditions to form the amide linkage.

    Cyclization: The resulting amide undergoes cyclization with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst to form the pyrrol-2-one ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 4-[4-(benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-oxo-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one.

    Reduction: Formation of 4-[4-(benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C29H31N3O4

Molecular Weight

485.6 g/mol

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C29H31N3O4/c1-20-18-23(36-19-21-8-5-4-6-9-21)10-11-24(20)27(33)25-26(22-12-14-30-15-13-22)32(29(35)28(25)34)17-7-16-31(2)3/h4-6,8-15,18,26,33H,7,16-17,19H2,1-3H3/b27-25+

InChI Key

HOQCPQYXLVLBDF-IMVLJIQESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCC[NH+](C)C)C4=CC=NC=C4)/[O-]

SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCCN(C)C)C4=CC=NC=C4)O

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCC[NH+](C)C)C4=CC=NC=C4)[O-]

Origin of Product

United States

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